molecular formula C24H27NO5 B2713588 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one CAS No. 848739-24-2

8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B2713588
CAS No.: 848739-24-2
M. Wt: 409.482
InChI Key: XXSZKTRVOOQBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chromen-4-one derivative features a 4H-chromen-4-one core substituted with a 7-hydroxy group, a 3-(4-methoxyphenoxy) moiety, a 2-methyl group, and an 8-(azepan-1-ylmethyl) side chain.

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-16-23(30-18-9-7-17(28-2)8-10-18)22(27)19-11-12-21(26)20(24(19)29-16)15-25-13-5-3-4-6-14-25/h7-12,26H,3-6,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSZKTRVOOQBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCCC3)OC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the chromen-4-one core: This can be achieved through a condensation reaction between a suitable phenol and a diketone under acidic conditions.

    Introduction of the azepan-1-ylmethyl group: This step involves the alkylation of the chromen-4-one core with an azepane derivative, often using a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group, followed by nucleophilic substitution.

    Attachment of the methoxyphenoxy group: This is typically done through an etherification reaction, where the hydroxyl group of the chromen-4-one core reacts with 4-methoxyphenol in the presence of a dehydrating agent like thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The chromen-4-one core can be reduced to a chromanol derivative using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a chromanol derivative.

    Substitution: Formation of various substituted chromen-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.

Mechanism of Action

The mechanism of action of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights structural differences and similarities among key analogues:

Compound Name Substituents (Position) Key Features
Target compound 8-(azepan-1-ylmethyl), 3-(4-methoxyphenoxy), 2-methyl Bulky azepane group; methoxyphenoxy enhances lipophilicity
8-[(N,N-Dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one (5g) 8-(dimethylaminomethyl), 3-(4-methoxyphenyl), 2-methyl Smaller amine group; higher polarity compared to azepane
7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one (Formononetin) 3-(4-methoxyphenyl) Core structure without 8-substituent; lower molecular weight (MW = 268.26)
8-((2-methylpiperidin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one (2t) 8-(2-methylpiperidinylmethyl), 3-(4-methoxyphenoxy), 2-methyl (not explicitly stated) Six-membered piperidine ring; intermediate lipophilicity
8-(1-Azepanylmethyl)-3-(benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one 3-(benzothiazol-2-yl), 8-(azepan-1-ylmethyl) Electron-deficient benzothiazole group; potential for π-stacking interactions

Key Observations :

  • Position 3: Substitution with 4-methoxyphenoxy (target compound) vs. 4-methoxyphenyl (5g) or benzothiazole () alters electronic properties. The phenoxy group introduces an oxygen linker, enhancing conformational flexibility .
  • Position 8 : Azepane (7-membered ring) vs. piperidine (6-membered, 2t) or dimethylamine (5g) impacts steric bulk and lipophilicity. Azepane’s larger size may improve membrane permeability but reduce aqueous solubility compared to dimethylamine .
  • Position 2: Methyl substitution (target, 5g) vs. hydrogen (formononetin) affects planarity and metabolic stability .
Physicochemical Properties
Property Target Compound (Estimated) 5g Formononetin 2t
Molecular Weight ~417 (C24H27NO5) 399.39 (C22H25NO5) 268.26 ~435 (C24H29NO5)
Melting Point (°C) Not reported 168–170 258–260 141–143
LogP (Predicted) ~3.5 (azepane enhances) ~2.8 ~2.1 ~3.2
Hydrogen Bond Donors 1 (7-OH) 1 1 1

Analysis :

  • The azepane group increases molecular weight and logP compared to 5g and formononetin, suggesting improved lipid solubility.
  • Lower melting points in azepane/piperidine derivatives (e.g., 2t) vs. formononetin may correlate with reduced crystallinity due to bulky substituents .

Biological Activity

8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one, identified by its CAS number 869079-21-0, is a chromone derivative that has garnered interest due to its potential biological activities. This compound belongs to a class of flavonoids known for various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this compound through a detailed review of available research findings, including case studies and data tables.

The molecular formula of the compound is C26H25NO6C_{26}H_{25}NO_{6}, with a molecular weight of 447.5 g/mol. The structure includes an azepan ring, hydroxyl groups, and methoxyphenoxy substituents, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC26H25NO6
Molecular Weight447.5 g/mol
CAS Number869079-21-0
StructureStructure

Anti-inflammatory Activity

Research has indicated that chromone derivatives can inhibit inflammatory pathways. In vitro studies have shown that compounds similar to this compound can suppress the activation of NF-κB in LPS-stimulated macrophages. For instance, related compounds demonstrated significant inhibition of NO production and NF-κB activation in RAW 264.7 cells, indicating potential anti-inflammatory properties .

Antioxidant Activity

The antioxidant capacity of chromone derivatives is attributed to their ability to scavenge free radicals and modulate oxidative stress pathways. The presence of hydroxyl groups in the structure enhances this activity. Compounds with similar structures have shown promising results in reducing oxidative stress markers in various cellular models .

Anticancer Potential

Several studies have highlighted the anticancer properties of chromone derivatives. For example, compounds structurally related to this compound have exhibited cytotoxic effects against various cancer cell lines. The mechanisms often involve induction of apoptosis and cell cycle arrest .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study evaluating the cytotoxic effects of chromone derivatives on human cancer cell lines demonstrated that these compounds could significantly inhibit cell growth at micromolar concentrations.
  • Anti-inflammatory Mechanisms : Another study focused on the modulation of inflammatory cytokines showed that compounds similar to our target could reduce TNF-alpha and IL-6 levels in vitro.

Detailed Research Findings

A comparative analysis of various chromone derivatives reveals consistent patterns in biological activity:

CompoundIC50 (µM)Activity Type
7-Methoxyflavone10Anticancer
6,7-Dimethoxyflavone15Anti-inflammatory
8-(azepan-1-ylmethyl) derivative<20Antioxidant

The biological activities of this compound are likely mediated through several pathways:

  • NF-kB Pathway : Inhibition leads to reduced expression of pro-inflammatory cytokines.
  • Apoptotic Pathways : Induction of apoptosis through caspase activation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.